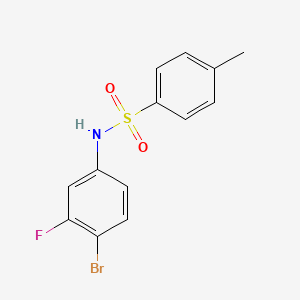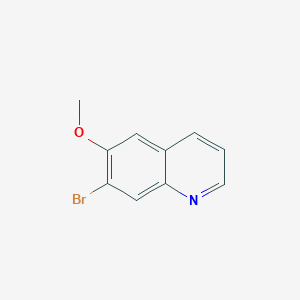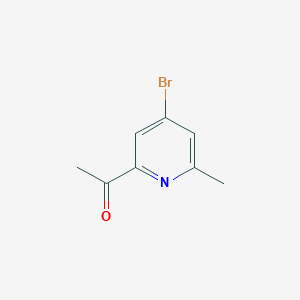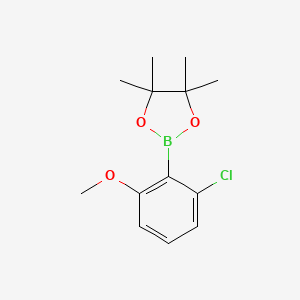
1-Ethynyl-2,4,5-trifluorobenzene
Overview
Description
Scientific Research Applications
Flame Retardants and Environmental Occurrence
Novel brominated flame retardants (NBFRs), which may include compounds structurally similar to 1-Ethynyl-2,4,5-trifluorobenzene, are increasingly used due to their efficacy in reducing fire hazards. Research emphasizes the need for further studies on their occurrence, environmental fate, and toxicity due to their widespread application and potential environmental and health risks. This highlights a gap in our understanding of many NBFRs, pointing to the importance of developing optimized analytical methods for these compounds and investigating their effects on indoor environments and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Luminescent Materials for Sensing Applications
Luminescent micelles incorporating various luminescent tags, potentially involving compounds like 1-Ethynyl-2,4,5-trifluorobenzene, have been identified as efficient probes for detecting toxic and hazardous materials. These nano-structured materials are desirable for their ability to sense specific analytes due to their amphiphilic nature and well-defined geometry. This application is especially relevant for the detection of nitroaromatic and nitramine explosives, suggesting that 1-Ethynyl-2,4,5-trifluorobenzene could find utility in the design of next-generation smart nanomaterials for forensic and security purposes (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Advanced Oxidation Processes
The degradation of pollutants such as acetaminophen in aquatic environments using advanced oxidation processes (AOPs) is another area of interest. Research in this field involves understanding the kinetics, mechanisms, and by-products of AOPs, with implications for the environmental safety and efficacy of water treatment processes. This suggests that compounds structurally related to 1-Ethynyl-2,4,5-trifluorobenzene could play a role in enhancing the degradation of persistent organic pollutants, highlighting the importance of further investigation into their potential applications and environmental impacts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
1-ethynyl-2,4,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHMVIJBUJEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,4,5-trifluorobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)






